

# Molecular structure and properties of Cadisegliatin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Cadisegliatin

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase (GK) activator under investigation as a first-in-class adjunctive therapy to insulin for Type 1 Diabetes (T1D).[1][2] Developed by vTv Therapeutics, it aims to improve glycemic control by enhancing the liver's natural glucose regulation mechanisms, independent of insulin secretion. [1][3] This document provides a comprehensive overview of Cadisegliatin's molecular structure, physicochemical properties, mechanism of action, and clinical development, presenting key data and experimental methodologies.

## Molecular Structure and Physicochemical Properties

**Cadisegliatin** is a small molecule belonging to the thiazole class.[4] Its structure has been elucidated and its key properties are summarized below.

### **Chemical Identity**

A summary of the molecular identifiers for **Cadisegliatin** is presented in Table 1.



| Identifier       | Value                                                                                                     |
|------------------|-----------------------------------------------------------------------------------------------------------|
| IUPAC Name       | [(2-{[Cyclohexyl(trans-4-<br>propoxycyclohexyl)carbamoyl]amino}-1,3-<br>thiazol-5-yl)sulfanyl]acetic acid |
| Chemical Formula | C21H33N3O4S2                                                                                              |
| CAS Number       | 859525-02-3                                                                                               |
| Synonyms         | TTP399, TTP-399                                                                                           |

#### **Physicochemical Data**

Key physicochemical properties of **Cadisegliatin** are detailed in Table 2.

| Property         | Value        |
|------------------|--------------|
| Molar Mass       | 455.63 g/mol |
| Molecular Weight | 455.6 g/mol  |
| Form             | Oral pill    |

#### **Mechanism of Action**

**Cadisegliatin** is a liver-selective glucokinase (GK) activator. Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in hepatocytes and pancreatic  $\beta$ -cells.

In individuals with Type 1 Diabetes, insulin signaling to the liver is impaired. Normally, insulin secreted by the pancreas travels through the portal vein to the liver, where it stimulates the synthesis and activity of glucokinase. This process promotes the liver's uptake of glucose from the bloodstream and its storage as glycogen. With insufficient insulin signaling, glucokinase levels and activity decrease, impairing the liver's ability to manage blood glucose.

**Cadisegliatin** works by binding to an allosteric site on the glucokinase enzyme, enhancing its activity. This activation is independent of insulin, restoring the liver's capacity to take up and store glucose when blood sugar levels are high. This mechanism helps to lower hyperglycemia.



Conversely, when blood sugar is low, the activated glucokinase allows the liver to release stored glucose, potentially reducing the risk of hypoglycemia.

### **Signaling Pathway**

The signaling pathway initiated by **Cadisegliatin** in hepatocytes is depicted below.



Click to download full resolution via product page

Cadisegliatin's mechanism of action in the liver.

## **Clinical Development and Efficacy**

**Cadisegliatin** has been evaluated in multiple clinical trials, primarily as an adjunctive therapy for Type 1 Diabetes, and has also been studied in Type 2 Diabetes. It has received Breakthrough Therapy designation from the U.S. FDA.

#### **Clinical Trial Data**

Data from key clinical studies are summarized in Table 3.



| Trial Phase          | Key Finding                                       | Dosage                       | Result                                                           |
|----------------------|---------------------------------------------------|------------------------------|------------------------------------------------------------------|
| Phase 2 (SimpliciT1) | Reduction in hypoglycemic events in T1D patients. | Not specified                | 40% reduction in severe hypoglycemic events compared to placebo. |
| Phase 2 (T1D)        | Reduction in symptomatic episodes.                | Not specified                | 50% fewer<br>symptomatic episodes<br>with no ketoacidosis.       |
| Phase 3 (CATT1)      | Incidence of hypoglycemia in T1D patients.        | 800 mg (once or twice daily) | Topline data expected in the second half of 2026.                |

To date, **Cadisegliatin** has been studied in nearly 600 participants and has been well-tolerated for up to six months of treatment.

#### **Regulatory Status**

In July 2024, the FDA placed a clinical hold on the Phase 3 CATT1 trial due to the discovery of an unresolvable chromatographic signal in a human absorption, distribution, metabolism, and excretion (ADME) study. The hold was lifted in March 2025 after vTv Therapeutics demonstrated that the signal was an "experimental artifact".

### **Experimental Protocols**

The ongoing Phase 3 CATT1 trial is a key study evaluating the efficacy and safety of **Cadisegliatin**.

### **CATT1 Phase 3 Trial Design**

The CATT1 trial is designed to assess **Cadisegliatin** as an adjunctive therapy to insulin in adults with Type 1 Diabetes.

 Objective: To evaluate if Cadisegliatin can reduce the incidence of moderate to severe hypoglycemia.



- Participants: Approximately 150 patients with T1D, using either multiple daily insulin injections or continuous subcutaneous insulin infusion.
- Design: Participants are randomly assigned to receive either Cadisegliatin (800 mg once or twice daily) or a placebo for a duration of 26 weeks (6 months), while continuing their insulin therapy.
- Primary Endpoint: The incidence of Level 2 (clinically significant) and Level 3 (severe) hypoglycemic events.
- Monitoring: All participants are provided with continuous glucose monitors (CGM) to assess the clinical endpoint.

#### **Experimental Workflow**

The general workflow for a participant in the CATT1 clinical trial is outlined below.





Click to download full resolution via product page

Workflow for the CATT1 Phase 3 clinical trial.

#### Conclusion

**Cadisegliatin** represents a promising development in the management of Type 1 Diabetes. Its unique, liver-selective mechanism of activating glucokinase offers a novel, insulin-independent pathway to improve glycemic control and potentially reduce the risk of hypoglycemia. Clinical data so far have been encouraging, demonstrating a favorable safety profile and significant reductions in hypoglycemic events. The ongoing Phase 3 CATT1 trial will be crucial in further



establishing its efficacy and safety as the first potential oral adjunctive therapy for individuals with Type 1 Diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. vTv Therapeutics Announces First Study Participant Randomized in CATT1 Phase 3 Trial of Cadisegliatin in Type 1 Diabetes | vTv Therapeutics Inc. [ir.vtvtherapeutics.com]
- 3. bdsn.de [bdsn.de]
- 4. Cadisegliatin vTv Therapeutics AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Molecular structure and properties of Cadisegliatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#molecular-structure-and-properties-of-cadisegliatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com